A novel and efficient approach utilizes a TiO2/SiO2 nanocomposite catalyst (1:1 molar ratio) to synthesize a series of 5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids []. This method employs mild reaction conditions, including room temperature and aqueous media, leading to high yields (94%–98%) within a short reaction time (2–3 hours). The catalyst demonstrates reusability, enhancing the method's practicality.
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its complex structure that incorporates both pyridine and pyrimidine rings. This compound is significant in biochemical research due to its role as an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. By inhibiting this enzyme, the compound can reduce uric acid production, making it relevant in the treatment of conditions like gout and hyperuricemia.
The chemical is cataloged under the CAS Number 184681-83-2 and has been referenced in various scientific literature for its biochemical properties and potential therapeutic applications . It is commercially available from suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich, which provide detailed product specifications and safety data sheets .
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid belongs to the class of pyrido-pyrimidine derivatives. These compounds are recognized for their diverse biological activities and are often studied for their potential medicinal applications.
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One prevalent method includes the condensation of dimethylformamide dimethyl acetal with an appropriate acetyl compound. This reaction is followed by cyclization to form the pyrido[2,3-d]pyrimidine core structure.
The molecular formula of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C10H9N3O4. The structure features a fused bicyclic ring system that includes both a pyridine and a pyrimidine moiety.
The compound has a molecular weight of approximately 233.20 g/mol. Its structural representation includes multiple functional groups such as carbonyls and carboxylic acids that contribute to its reactivity and biological activity .
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid participates in several chemical reactions:
Reagents such as potassium permanganate are commonly used for oxidation processes while sodium borohydride serves as a reducing agent. Reaction conditions including temperature control and solvent choice are critical for optimizing yields in these transformations .
The primary mechanism of action for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves the inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently from xanthine to uric acid.
By inhibiting xanthine oxidase activity, this compound effectively decreases uric acid levels in the body. This action not only alleviates symptoms associated with gout but also reduces oxidative stress by lowering reactive oxygen species production within cells .
The compound exhibits typical properties associated with heterocyclic organic compounds. It is generally stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) can be employed to confirm functional groups present in the compound through characteristic absorption bands corresponding to carbonyls and amines .
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has various applications in scientific research:
Research continues into its broader applications across medicinal chemistry and materials science fields .
The pyrido[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyridine and pyrimidine rings. This framework serves as a versatile pharmacophore due to its structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. The specific derivative 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid exemplifies this significance through its well-defined molecular architecture:
Table 1: Key Structural Identifiers of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
Identifier | Value |
---|---|
CAS Number | 184681-83-2 |
IUPAC Name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid |
SMILES | CN1C(=O)C2=CC(=CN=C2N(C)C1=O)C(=O)O |
InChI Key | TVZPDXJELGFBAP-UHFFFAOYSA-N |
Molecular Formula | C10H9N3O4 |
Canonical SMILES | O=C(C1=CN=C(C(C(N2C)=O)=C1)N(C)C2=O)O |
Pyrido[2,3-d]pyrimidines emerged as synthetically accessible purine bioisosteres in the 1980s, gaining prominence due to their enhanced metabolic stability and tunable electronic properties. The specific derivative 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS: 184681-83-2) was first synthesized in the late 1990s, coinciding with advances in kinase-targeted therapeutics [3] [6]. Its development reflects key milestones:
Table 2: Evolutionary Landmarks of Pyrido[2,3-d]pyrimidine Enzyme Inhibitors
Time Period | Development Focus | Example Derivatives | Key Advance |
---|---|---|---|
1980–1995 | Core Synthesis & Early SAR | Unsubstituted pyrido[2,3-d]pyrimidines | Establishment of kinase inhibition potential |
1995–2005 | C6-Functionalization | 184681-83-2 (carboxylic acid derivative) | Enhanced enzyme specificity & solubility |
2005–Present | Hybrid & Poly-Substituted Analogs | 5-Ethyl-1,3-dimethyl-2,4-dioxo analog (CID 28743373) | Improved cellular penetration & potency |
The 1,3-dimethyl-2,4-dioxo configuration profoundly influences the compound’s biochemical interactions and physiochemical profile. These substituents operate through three synergistic mechanisms:
Table 3: Substituent Effects on Physicochemical and Bioactive Properties
Substituent | Property Influence | Experimental Evidence | Impact on Bioactivity |
---|---|---|---|
2,4-Dioxo | Enhanced H-bonding capacity | pKa reduction (ΔpKa = -1.8 vs non-carbonyl analogs) | 3.5-fold increase in enzyme inhibition (IC₅₀) |
1,3-Dimethyl | Shielded hydrogen bonding | LogP increase (+0.4 vs unmethylated analog) | Improved membrane permeation (Papp = 12×10⁻⁶ cm/s) |
C6-Carboxylic Acid | pH-dependent solubility | Solubility: 8.3 mg/mL (pH 7.4) vs 0.2 mg/mL (pH 2.0) | Targeted binding to polar enzyme subpockets |
The strategic placement of these groups creates a multifunctional pharmacophore: the carboxylic acid engages in ionic or hydrogen bonds with catalytic lysine/arginine residues, while the 2,4-dioxo system anchors the scaffold via backbone amide interactions in enzyme active sites. This synergy enables sub-micromolar inhibition of nucleic acid synthesis enzymes, positioning this derivative as a versatile precursor for anticancer and antimicrobial agents [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7